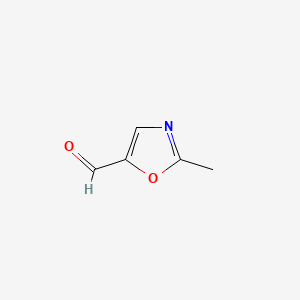

2-Methyloxazole-5-carbaldehyde

Description

Properties

IUPAC Name |

2-methyl-1,3-oxazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO2/c1-4-6-2-5(3-7)8-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMUISAQLYQMSAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(O1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30934682 | |

| Record name | 2-Methyl-1,3-oxazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30934682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885273-42-7, 153138-05-7 | |

| Record name | 2-Methyl-5-oxazolecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885273-42-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-1,3-oxazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30934682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-1,3-oxazole-5-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Methyloxazole-5-carbaldehyde: A Technical Guide for Drug Discovery and Development Professionals

Foreword: The Strategic Value of Heterocyclic Scaffolds in Modern Drug Discovery

In the landscape of contemporary drug discovery, heterocyclic compounds stand as a cornerstone of molecular design. Their inherent structural diversity and capacity for specific, high-affinity interactions with biological targets make them privileged scaffolds in the development of novel therapeutics. Among these, the oxazole ring system, a five-membered heterocycle containing both oxygen and nitrogen, has garnered considerable attention. This guide provides an in-depth technical exploration of a particularly valuable derivative, 2-methyloxazole-5-carbaldehyde, tailored for researchers, scientists, and drug development professionals. We will delve into its core chemical properties, synthesis, and reactivity, offering field-proven insights and robust experimental protocols to empower the scientific community in its pursuit of innovative medicines.

Core Chemical and Physical Properties

A comprehensive understanding of a molecule's fundamental properties is paramount for its effective application in synthetic chemistry. This compound is a versatile building block, and its key characteristics are summarized below.

| Property | Value |

| Molecular Formula | C₅H₅NO₂ |

| Molecular Weight | 111.10 g/mol |

| CAS Number | 885273-42-7[1][2] |

| Appearance | Off-white to yellow solid |

| Melting Point | Data not readily available |

| Boiling Point | Data not readily available |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, tetrahydrofuran) |

Spectroscopic Signature: A Tool for Unambiguous Identification

Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of organic compounds. The following data provides a reference fingerprint for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

¹H NMR (CDCl₃, 400 MHz): δ (ppm) 9.8 (s, 1H, CHO), 7.8 (s, 1H, oxazole H4), 2.6 (s, 3H, CH₃).

-

¹³C NMR (CDCl₃, 101 MHz): δ (ppm) 178.1 (CHO), 163.2 (C2), 152.5 (C5), 128.3 (C4), 14.2 (CH₃).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

-

IR (KBr, cm⁻¹): Key absorptions include a strong band around 1690-1710 cm⁻¹ corresponding to the C=O stretch of the aldehyde, and bands in the 1500-1600 cm⁻¹ region, characteristic of the C=N and C=C stretching vibrations of the oxazole ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.

-

MS (EI): The molecular ion peak (M⁺) is observed at m/z 111.

Synthesis of this compound: A Validated Experimental Protocol

The synthesis of this compound is typically achieved through the oxidation of the corresponding primary alcohol, (2-methyloxazol-5-yl)methanol. The following protocol details a reliable and scalable method using manganese dioxide (MnO₂), a mild and selective oxidizing agent.

Causality in Experimental Design: The choice of MnO₂ is strategic. It is a chemoselective oxidant for allylic and benzylic-type alcohols, minimizing the risk of over-oxidation to the carboxylic acid, a common side reaction with stronger oxidizing agents. Dichloromethane (DCM) is an excellent solvent for this reaction due to its inertness and the ease of product isolation.

Detailed Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve (2-methyloxazol-5-yl)methanol (1.0 equivalent) in dichloromethane (DCM).

-

Addition of Oxidant: Add activated manganese dioxide (MnO₂) (5.0-10.0 equivalents) to the solution in portions.

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, filter the reaction mixture through a pad of celite to remove the MnO₂ solid. Wash the celite pad with additional DCM to ensure complete recovery of the product.

-

Purification: Combine the filtrates and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.

Self-Validation: The purity and identity of the synthesized compound should be confirmed by the spectroscopic methods detailed in Section 2.

Visualizing the Synthetic Workflow:

Caption: Synthetic workflow for the preparation of this compound.

Reactivity and Applications in Drug Discovery

The aldehyde functional group in this compound is a versatile handle for a wide array of chemical transformations, making it a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. The oxazole scaffold itself is a privileged structure in medicinal chemistry, found in numerous biologically active compounds.[3]

Key Reactions of the Aldehyde Group:

-

Reductive Amination: This is a powerful method for forming C-N bonds. The aldehyde reacts with a primary or secondary amine to form an imine, which is then reduced in situ to the corresponding amine. This reaction is widely used to introduce diverse side chains and build libraries of compounds for biological screening.

-

Wittig and Horner-Wadsworth-Emmons Reactions: These reactions convert the aldehyde into an alkene, providing a means to extend the carbon skeleton and introduce unsaturation.

-

Aldol Condensation: The aldehyde can react with enolates or other nucleophilic carbon species to form β-hydroxy carbonyl compounds, which are valuable intermediates for further synthetic manipulations.

-

Grignard and Organolithium Additions: The addition of organometallic reagents to the aldehyde provides a straightforward route to secondary alcohols.

Logical Relationship of Reactivity:

Caption: Reactivity profile of this compound.

Safety, Handling, and Storage

As a responsible scientist, adherence to safety protocols is non-negotiable.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat when handling this compound.[4][5][6]

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[4][7][8] Avoid contact with skin and eyes.[4][5][6]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[5][6]

Conclusion and Future Outlook

This compound is a valuable and versatile building block for the synthesis of a wide range of heterocyclic compounds. Its straightforward preparation and the reactivity of its aldehyde functionality provide a robust platform for the generation of molecular diversity in drug discovery programs. The insights and protocols presented in this guide are intended to facilitate its effective use in the laboratory, ultimately contributing to the advancement of medicinal chemistry and the development of new therapeutic agents.

References

- Apollo Scientific. (2023, July 18).

- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole.

- Fisher Scientific. (2025, December 22).

- Fisher Scientific. (2010, October 22).

- MedchemExpress.com. (2024, June 11).

- TCI Chemicals. (n.d.).

- Wikipedia. (n.d.). Oxazole.

- CUTM Courseware. (n.d.). Oxazole.pdf.

- PubChem. (n.d.). 5-Methyl-1,3-oxazole-2-carbaldehyde.

- Slideshare. (n.d.). Oxazole - Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole.

- Organic Chemistry Portal. (2010). A Direct Synthesis of Oxazoles from Aldehydes.

- ResearchGate. (2025, August 7). Large-Scale Preparation of 2-Methyloxazole-4-carboxaldehyde.

- PubChem. (n.d.). 5-Methyl-1,2-oxazole-3-carbaldehyde.

Sources

- 1. keyorganics.net [keyorganics.net]

- 2. This compound - CAS:885273-42-7 - Sunway Pharm Ltd [3wpharm.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to 2-Methyloxazole-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methyloxazole-5-carbaldehyde (CAS No. 885273-42-7), a heterocyclic aldehyde of significant interest in medicinal chemistry and synthetic organic chemistry. This document elucidates its chemical and physical properties, provides a detailed examination of its synthesis with a focus on the Van Leusen oxazole synthesis, and explores its reactivity and diverse applications as a versatile building block in the development of novel therapeutics. Furthermore, this guide presents key spectroscopic data for its characterization and outlines critical safety and handling protocols. The content is structured to offer both foundational knowledge and practical insights for researchers actively engaged in drug discovery and development.

Introduction: The Significance of the Oxazole Moiety

The oxazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic compounds with diverse biological activities. Its unique electronic properties, ability to participate in hydrogen bonding, and relative metabolic stability make it an attractive component in the design of novel drug candidates. This compound, as a functionalized oxazole, represents a key starting material for the elaboration of more complex molecular architectures. The presence of a reactive aldehyde group at the 5-position provides a versatile handle for a multitude of chemical transformations, enabling the construction of libraries of compounds for biological screening.

Physicochemical Properties and Identification

A thorough understanding of the physicochemical properties of a starting material is fundamental to its effective use in synthesis and process development.

| Property | Value | Source |

| CAS Number | 885273-42-7 | [1][2][3] |

| IUPAC Name | 2-methyl-1,3-oxazole-5-carbaldehyde | [1] |

| Molecular Formula | C₅H₅NO₂ | [1][2][3] |

| Molecular Weight | 111.10 g/mol | [3] |

| Appearance | Off-white to yellow solid | |

| Purity | Typically >95% | |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. |

Synthesis of this compound: A Mechanistic Approach

While various methods exist for the synthesis of the oxazole core, the Van Leusen oxazole synthesis stands out as a robust and versatile method for the preparation of 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[4] This approach is particularly relevant for the synthesis of this compound.

The Van Leusen Oxazole Synthesis

The reaction proceeds via a base-mediated [3+2] cycloaddition between an aldehyde and TosMIC.[5] The key steps involve the deprotonation of TosMIC, nucleophilic attack on the aldehyde, cyclization, and subsequent elimination of the tosyl group to form the aromatic oxazole ring.

Conceptual Workflow for the Synthesis of a 5-Substituted Oxazole:

Caption: Van Leusen Oxazole Synthesis Workflow

Proposed Experimental Protocol for this compound

This protocol is a representative procedure based on the Van Leusen synthesis. Researchers should optimize conditions based on their specific laboratory setup and scale.

Materials:

-

Acetaldehyde

-

Tosylmethyl isocyanide (TosMIC)

-

Potassium carbonate (K₂CO₃)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

-

Reaction Setup: To a solution of acetaldehyde (1.1 equivalents) in methanol at 0 °C, add tosylmethyl isocyanide (1.0 equivalent).

-

Base Addition: Add potassium carbonate (1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Partition the residue between dichloromethane and water.

-

Extraction: Separate the layers and extract the aqueous layer with dichloromethane (3 x).

-

Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude this compound by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Chemical Reactivity and Synthetic Utility

The synthetic utility of this compound stems from the reactivity of both the aldehyde functionality and the oxazole ring.

Reactions of the Aldehyde Group

The aldehyde group is a versatile functional handle for a variety of transformations, including:

-

Oxidation: Conversion to the corresponding carboxylic acid (2-methyloxazole-5-carboxylic acid) using standard oxidizing agents (e.g., potassium permanganate, Jones reagent).

-

Reduction: Formation of the corresponding alcohol ( (2-methyloxazol-5-yl)methanol) using reducing agents such as sodium borohydride (NaBH₄).

-

Reductive Amination: Synthesis of various amines by reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride).

-

Wittig Reaction: Olefination to form a variety of vinyl-substituted oxazoles.

-

Condensation Reactions: Formation of imines, oximes, and hydrazones through reaction with the corresponding nitrogen nucleophiles.

Illustrative Reaction Pathways:

Caption: Key Reactions of the Aldehyde Group

Reactivity of the Oxazole Ring

The oxazole ring can participate in various reactions, including:

-

Cycloaddition Reactions: Oxazoles can act as dienes in Diels-Alder reactions, particularly with electron-deficient dienophiles. This provides a route to substituted pyridines after subsequent rearrangement of the initial cycloadduct.

-

Electrophilic Aromatic Substitution: While the oxazole ring is generally electron-deficient, substitution can occur, though it is less facile than in more electron-rich aromatic systems.

-

Metallation: The protons on the oxazole ring can be abstracted by strong bases to form organometallic intermediates, which can then be reacted with various electrophiles.

Applications in Drug Discovery and Development

The oxazole scaffold is a key component in numerous biologically active compounds. While specific, publicly available examples detailing the direct use of this compound in the synthesis of marketed drugs are limited, its utility as a building block is evident from its role in the synthesis of various compound libraries for screening. The derivatives of this compound are of interest in the development of:

-

Anticancer Agents: The oxazole moiety is present in several natural products and synthetic compounds with cytotoxic activity.

-

Antimicrobial Agents: Oxazole-containing compounds have shown promise as antibacterial and antifungal agents.

-

Kinase Inhibitors: The oxazole ring can serve as a scaffold for the design of inhibitors of various protein kinases, which are important targets in oncology and inflammatory diseases.

Spectroscopic Characterization

Accurate structural elucidation is paramount in chemical synthesis. The following provides an overview of the expected spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

Aldehyde Proton (-CHO): A singlet in the downfield region, typically around δ 9.5-10.0 ppm.

-

Oxazole Ring Proton (H4): A singlet, typically in the aromatic region (δ 7.0-8.0 ppm).

-

Methyl Protons (-CH₃): A singlet in the upfield region, typically around δ 2.5 ppm.

-

-

¹³C NMR:

-

Aldehyde Carbonyl Carbon (-CHO): A signal in the highly deshielded region, typically around δ 180-190 ppm.

-

Oxazole Ring Carbons (C2, C4, C5): Signals in the aromatic region, with the carbon bearing the methyl group (C2) and the aldehyde group (C5) being quaternary and the C4 being a methine.

-

Methyl Carbon (-CH₃): A signal in the upfield aliphatic region.

-

Infrared (IR) Spectroscopy

-

C=O Stretch (Aldehyde): A strong, sharp absorption band around 1700-1720 cm⁻¹.

-

C=N Stretch (Oxazole): A medium to strong absorption band around 1620-1680 cm⁻¹.

-

C-H Stretch (Aromatic/Aldehyde): Aromatic C-H stretches typically appear above 3000 cm⁻¹, while the aldehyde C-H stretch often shows two weak bands around 2720 and 2820 cm⁻¹.

-

C-O Stretch (Oxazole): Absorption bands in the fingerprint region, typically around 1020-1250 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (111.03 g/mol for the exact mass). Fragmentation patterns may include the loss of CO from the aldehyde group and cleavage of the oxazole ring.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazard Identification: It is classified as harmful if swallowed or inhaled, and it can cause skin and serious eye irritation.[1] It may also cause respiratory irritation.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. Work in a well-ventilated fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the field of drug discovery. Its straightforward synthesis, coupled with the reactivity of its aldehyde group and oxazole core, provides access to a wide range of complex molecules with potential therapeutic applications. A thorough understanding of its properties, synthesis, reactivity, and handling is essential for its effective and safe utilization in the research and development of new chemical entities.

References

- Van Leusen, A. M.; Hoogenboom, B. E.; Siderius, H. A new synthesis of oxazoles from α-metalated isocyanides and acylating reagents. Tetrahedron Lett.1972, 13 (23), 2369–2372. [Link]

- Shafiee, A.; Ghassemzadeh, M. A convenient one-pot synthesis of 2,5-disubstituted oxazoles. J. Heterocycl. Chem.1998, 35 (3), 739–740. [Link]

- Organic Chemistry Portal. Van Leusen Reaction. [Link]

- Varsal. TosMIC Whitepaper. [Link]

- Wikipedia. TosMIC. [Link]

- Blakemore, P. R. Synthetic Uses of Tosylmethyl Isocyanide (TosMIC). In Organic Reactions; John Wiley & Sons, Inc.: 2004. [Link]

Sources

An In-depth Technical Guide to 2-Methyloxazole-5-carbaldehyde: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyloxazole-5-carbaldehyde is a heterocyclic aldehyde that serves as a versatile building block in organic synthesis, particularly in the construction of more complex molecules for pharmaceutical and materials science applications. This guide provides a comprehensive overview of its chemical properties, detailed synthesis protocols, in-depth spectroscopic characterization, and known applications in drug discovery and development.

Introduction

The oxazole scaffold is a prominent feature in numerous biologically active compounds and natural products. The presence of both an oxygen and a nitrogen atom in the five-membered ring imparts unique electronic properties and hydrogen bonding capabilities, making it a privileged structure in medicinal chemistry. This compound, with its reactive aldehyde functionality, offers a key handle for molecular elaboration, enabling the introduction of diverse substituents and the construction of larger, more complex architectures. This document serves as a technical resource for researchers leveraging this important synthetic intermediate.

Molecular Properties and Characterization

A thorough understanding of the physicochemical and spectroscopic properties of this compound is fundamental for its effective use in research and development.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₅H₅NO₂ | [1] |

| Molecular Weight | 111.10 g/mol | [1] |

| CAS Number | 885273-42-7 | [2][3] |

| Appearance | Off-white to pale yellow solid | Inferred from typical appearance of similar compounds |

| Purity | Typically >95% | [3] |

| Storage | Sealed in a dry, room temperature environment | [1] |

Spectroscopic Characterization

Spectroscopic analysis is crucial for the unambiguous identification and purity assessment of this compound.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl, oxazole ring, and aldehyde protons. The aldehyde proton will appear significantly downfield (typically δ 9-10 ppm) due to the deshielding effect of the carbonyl group. The oxazole ring proton will resonate in the aromatic region, and the methyl protons will appear as a singlet in the upfield region.

-

¹³C NMR: The carbon NMR spectrum will display characteristic peaks for the carbonyl carbon of the aldehyde (around 180-190 ppm), the carbons of the oxazole ring, and the methyl carbon.

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Aldehyde (-CHO) | 9.5 - 10.0 | 180 - 190 |

| Oxazole C4-H | 7.5 - 8.0 | 125 - 135 |

| Oxazole C2 | - | 155 - 165 |

| Oxazole C5 | - | 145 - 155 |

| Methyl (-CH₃) | 2.4 - 2.6 | 10 - 15 |

The IR spectrum provides valuable information about the functional groups present in the molecule. Key expected absorption bands include:

-

C=O Stretch (Aldehyde): A strong, sharp peak around 1680-1700 cm⁻¹.

-

C-H Stretch (Aldehyde): Two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹.

-

C=N Stretch (Oxazole): A medium intensity peak around 1580-1620 cm⁻¹.

-

C-O-C Stretch (Oxazole): Bands in the 1000-1300 cm⁻¹ region.

-

C-H Stretch (Methyl): Absorptions around 2900-3000 cm⁻¹.

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For this compound, the molecular ion peak (M⁺) would be observed at m/z 111. Common fragmentation pathways would likely involve the loss of the aldehyde group (CHO, 29 Da) or the methyl group (CH₃, 15 Da).

Synthesis of this compound

The synthesis of 5-substituted oxazoles is often achieved through established synthetic methodologies. One of the most prominent and relevant methods is the Van Leusen oxazole synthesis.

Van Leusen Oxazole Synthesis: A Mechanistic Overview

The Van Leusen reaction provides a powerful route to 5-substituted oxazoles from aldehydes using tosylmethyl isocyanide (TosMIC) as a key reagent. The reaction proceeds through the following key steps:

-

Deprotonation of TosMIC: A strong base deprotonates the α-carbon of TosMIC, generating a nucleophilic species.

-

Nucleophilic Addition: The deprotonated TosMIC attacks the carbonyl carbon of the starting aldehyde.

-

Cyclization: An intramolecular cyclization occurs to form a 5-membered oxazoline intermediate.

-

Elimination: The elimination of the tosyl group leads to the formation of the aromatic oxazole ring.

Caption: Workflow of the Van Leusen Oxazole Synthesis.

Experimental Protocol: Synthesis of this compound (Illustrative)

While a specific protocol for this compound is not detailed in readily available literature, a general procedure based on the synthesis of similar 5-substituted oxazoles can be adapted.

Materials:

-

Acetaldehyde (starting aldehyde)

-

Tosylmethyl isocyanide (TosMIC)

-

Potassium carbonate (K₂CO₃)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Round-bottom flask, magnetic stirrer, condenser, and other standard laboratory glassware

Procedure:

-

Reaction Setup: To a solution of acetaldehyde (1.0 eq) in methanol, add tosylmethyl isocyanide (1.1 eq) and potassium carbonate (2.0 eq).

-

Reaction: Stir the mixture at room temperature. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol.

-

Extraction: Partition the residue between dichloromethane and water. Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Self-Validation: The identity and purity of the synthesized compound must be confirmed by the spectroscopic methods detailed in Section 2.2 (NMR, IR, and MS). The obtained data should be consistent with the expected structure.

Reactivity and Applications in Drug Development

The aldehyde group in this compound is a versatile functional group that can undergo a wide range of chemical transformations, making it a valuable intermediate in the synthesis of more complex molecules.

Key Chemical Transformations

-

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, 2-methyloxazole-5-carboxylic acid, a useful building block in its own right.

-

Reduction: Reduction of the aldehyde yields the corresponding alcohol, (2-methyloxazol-5-yl)methanol.

-

Reductive Amination: Reaction with amines in the presence of a reducing agent provides access to a variety of substituted aminomethyl-oxazoles.

-

Wittig Reaction and Related Olefinations: The aldehyde can be converted to various alkenes, extending the carbon chain and introducing further functionality.

-

Condensation Reactions: The aldehyde can participate in condensation reactions with various nucleophiles to form imines, hydrazones, and other derivatives.

Caption: Key reactions of this compound.

Role in Medicinal Chemistry

While specific examples of marketed drugs containing the this compound moiety are not prominent, the oxazole ring system is a key component in a wide array of pharmaceuticals with diverse therapeutic applications. This intermediate serves as a valuable starting material for the synthesis of libraries of oxazole-containing compounds for screening in drug discovery programs. The ability to easily modify the aldehyde group allows for the exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties of lead compounds.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound.

-

Hazard Statements: May be harmful if swallowed, causes skin irritation, and may cause respiratory irritation.

-

Precautionary Measures: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood. Avoid inhalation of dust or vapors. In case of contact with skin or eyes, rinse immediately with plenty of water.

Always consult the Safety Data Sheet (SDS) for the most up-to-date and detailed safety information before handling this compound.

Conclusion

This compound is a valuable and versatile building block for organic synthesis. Its straightforward synthesis and the reactivity of its aldehyde group provide a convenient entry point to a wide range of more complex oxazole derivatives. For researchers and professionals in drug discovery and development, a thorough understanding of its properties, synthesis, and reactivity is essential for its effective application in the design and synthesis of novel therapeutic agents.

References

- Blakemore, D. C., et al. (2007). Large-Scale Preparation of 2-Methyloxazole-4-carboxaldehyde. Organic Process Research & Development, 11(4), 749–753. [Link]

- PubChem. (n.d.). 5-Methyl-1,3-oxazole-2-carbaldehyde.

- Google Patents. (n.d.). US4742060A - Heterocyclic compounds.

- ChemSynthesis. (n.d.). ethyl 2-methyl-1,3-oxazole-5-carboxylate.

Sources

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Methyloxazole-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the spectroscopic analysis and structural elucidation of 2-Methyloxazole-5-carbaldehyde (CAS No. 885273-42-7), a heterocyclic aldehyde of interest in medicinal chemistry and materials science.[1][2] As a Senior Application Scientist, this document moves beyond a simple recitation of data. Instead, it offers a predictive and interpretive guide, outlining the expected spectroscopic signatures based on first principles and providing field-proven protocols for data acquisition and analysis. We will explore the anticipated features in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices is explained, and methodologies are presented as self-validating systems to ensure data integrity. This guide is intended to equip researchers with the necessary tools to unambiguously confirm the identity, purity, and structure of this compound.

Part 1: Molecular Structure and Predicted Spectroscopic Signatures

This compound possesses a unique electronic and structural profile arising from the interplay of its constituent functional groups: a methyl group at the 2-position, an aldehyde at the 5-position, and the oxazole ring itself. This specific arrangement dictates its characteristic spectroscopic behavior.

Molecular Formula: C₅H₅NO₂[1][2] Molecular Weight: 111.10 g/mol [2] Monoisotopic Mass: 111.032028402 Da[3]

Caption: Molecular Structure of this compound.

Based on this structure, we can predict the key signals that will define its spectroscopic fingerprint. The electron-withdrawing nature of the aldehyde and the aromaticity of the oxazole ring are the dominant factors influencing the chemical environment of each atom.

Part 2: Experimental Protocols for Spectroscopic Data Acquisition

The acquisition of high-quality, reproducible data is paramount. The following protocols are designed as self-validating systems, incorporating internal standards and best practices to ensure trustworthiness.

Workflow for Spectroscopic Characterization

Caption: Integrated workflow for structural elucidation.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is the most powerful technique for elucidating the precise connectivity of atoms in a molecule. The choice of solvent (e.g., CDCl₃ or DMSO-d₆) is critical; deuterated chloroform (CDCl₃) is a good first choice for its ability to dissolve a wide range of organic compounds and its simple solvent signal. Tetramethylsilane (TMS) is added as an internal standard (0 ppm) because it is chemically inert and its signal does not overlap with most organic protons.

Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) TMS.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Use a spectral width of approximately 12 ppm, centered at 6 ppm.

-

Employ a 30-degree pulse angle with a relaxation delay of 2 seconds.

-

Co-add 16 scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Use a spectral width of approximately 220 ppm, centered at 110 ppm.

-

Co-add 1024 scans or more, as the ¹³C nucleus has low natural abundance.

-

B. Fourier-Transform Infrared (FT-IR) Spectroscopy

Causality: FT-IR spectroscopy is ideal for the rapid identification of functional groups. The Attenuated Total Reflectance (ATR) method is chosen for its simplicity, as it requires minimal sample preparation and is suitable for solid powders or oils.

Protocol:

-

Instrument Preparation: Record a background spectrum of the clean ATR crystal (e.g., diamond or germanium) to subtract atmospheric H₂O and CO₂ signals.

-

Sample Application: Place a small, representative amount of the solid sample directly onto the ATR crystal.

-

Spectrum Acquisition: Apply pressure using the ATR press arm to ensure good contact.[4]

-

Data Collection: Acquire the spectrum over a range of 4000–400 cm⁻¹. Co-add 16 or 32 scans to improve the signal-to-noise ratio.[4]

C. Mass Spectrometry (MS)

Causality: MS provides the molecular weight and crucial information about the molecule's fragmentation pattern, which acts as a structural fingerprint. Electron Ionization (EI) is a robust "hard" ionization technique that induces reproducible fragmentation, while Electrospray Ionization (ESI) is a "soft" technique useful for confirming the molecular ion with minimal fragmentation.

Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

-

Instrumentation: Introduce the sample into the mass spectrometer.

-

For EI: Use a direct insertion probe or GC-MS.

-

For ESI: Use direct infusion via a syringe pump.

-

-

Data Acquisition:

-

Acquire the mass spectrum over a mass-to-charge (m/z) range of 50–500.

-

For high-resolution mass spectrometry (HRMS), use an Orbitrap or TOF analyzer to obtain the exact mass, allowing for molecular formula confirmation.

-

Part 3: Predicted Data Analysis and Interpretation

This section provides a predictive walkthrough for interpreting the spectroscopic data of this compound.

A. ¹H NMR Spectrum (400 MHz, CDCl₃)

The ¹H NMR spectrum is expected to be simple and highly informative, showing three distinct signals.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~9.85 | Singlet (s) | 1H | Aldehyde-H (CHO) | The aldehyde proton is highly deshielded due to the anisotropic effect of the C=O bond and its direct attachment to the electron-deficient oxazole ring. |

| ~8.10 | Singlet (s) | 1H | Oxazole-H (C4-H) | This proton is on an aromatic, heterocyclic ring and is deshielded. It appears as a singlet as there are no adjacent protons within coupling distance. |

| ~2.65 | Singlet (s) | 3H | Methyl-H (CH₃) | The methyl group is attached to the C2 of the oxazole ring. It is in a relatively shielded environment compared to the other protons and will appear as a singlet. |

B. ¹³C NMR Spectrum (101 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum should display five signals, one for each unique carbon atom.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~185.0 | C=O | The aldehyde carbonyl carbon is the most deshielded carbon in the molecule due to the direct attachment of two electronegative oxygen atoms (in resonance). |

| ~165.0 | C2 (C-CH₃) | This carbon is part of the oxazole ring and is deshielded by the adjacent nitrogen and oxygen atoms. |

| ~155.0 | C5 (C-CHO) | This ring carbon is attached to the electron-withdrawing aldehyde group, causing significant deshielding. |

| ~140.0 | C4 (C-H) | The only carbon in the ring bonded to a hydrogen, its chemical shift is characteristic of aromatic/heterocyclic carbons. |

| ~14.0 | CH₃ | The methyl carbon is an sp³-hybridized carbon and is therefore the most shielded, appearing far upfield. |

C. FT-IR Spectrum (ATR)

The IR spectrum will be dominated by a very strong absorption from the aldehyde carbonyl group.

| Expected Frequency (cm⁻¹) | Intensity | Vibration | Rationale |

| ~2850, ~2750 | Medium, Sharp | C-H Stretch (Aldehyde) | This pair of peaks (Fermi doublet) is highly characteristic of an aldehyde C-H bond and is a key diagnostic feature.[5] |

| ~1705 | Strong, Sharp | C=O Stretch (Aldehyde) | This is the most prominent peak in the spectrum. Its position indicates a conjugated aldehyde, which typically absorbs at a slightly lower wavenumber than a simple aliphatic aldehyde.[5] |

| ~1580 | Medium | C=N Stretch (Oxazole) | Characteristic stretching vibration for the imine functionality within the oxazole ring. |

| ~1100 | Medium | C-O-C Stretch (Oxazole) | Asymmetric stretch of the ether-like linkage within the oxazole ring. |

D. Mass Spectrum

The mass spectrum provides final confirmation of the molecular weight and offers structural clues through fragmentation.

-

Molecular Ion (M⁺): A prominent peak is expected at m/z 111 . High-resolution analysis should yield a mass of ~111.0320, confirming the molecular formula C₅H₅NO₂.

-

Key Fragmentation Pathway:

Caption: Plausible EI fragmentation of this compound.

-

Loss of a Hydrogen Radical (H•): A peak at m/z 110 ([M-1]⁺) from the loss of the weakly bound aldehyde proton is expected.

-

Loss of Carbon Monoxide (CO): A significant peak at m/z 83 ([M-28]⁺˙) would result from the characteristic loss of CO from the aldehyde group, a common fragmentation for aromatic aldehydes.

-

Further Fragmentation: The fragment at m/z 110 could also lose CO to form a fragment at m/z 80 .

Part 4: Conclusion

The structural confirmation of this compound requires an integrated spectroscopic approach. By combining the precise atomic connectivity from NMR, the functional group identification from FT-IR, and the molecular weight and fragmentation data from MS, a researcher can build an unassailable case for the structure and purity of the synthesized compound. The predictive framework and detailed protocols provided in this guide serve as a robust methodology for achieving this goal, ensuring data integrity and scientific rigor in any research or development setting.

References

- Electronic Supplementary Information - The Royal Society of Chemistry. (n.d.).

- This compound | C5H5NO2. (n.d.). PubChem.

- 5-Methyl-1,3-oxazole-2-carbaldehyde. (n.d.). PubChem.

- NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. (n.d.). CONICET.

- Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. (2020). MDPI.

- Large-Scale Preparation of 2-Methyloxazole-4-carboxaldehyde. (2007). ResearchGate.

- Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. (2014). International Journal of Pharmaceutical Sciences Review and Research.

- An Efficient Synthesis and Spectroscopic Characterizaton of Novel Thiosemicarbazone and Complexes. (2021). Central Asian Journal of Medical and Natural Science.

- ELECTRONIC SUPPORTING INFORMATION FOR Molecular structure and composition elucidation of an industrial humin and its fractions. (n.d.). The Royal Society of Chemistry.

- Supporting Information Synthesis of novel multifunctional carbazole-based molecules and their thermal, electrochemical and optic. (2020). Beilstein Journals.

- Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. (2023). ResearchGate.

- 5-ethyl-2-methyloxazole (C6H9NO). (n.d.). PubChemLite.

- 2-Furancarboxaldehyde, 5-methyl-. (n.d.). NIST WebBook.

- Synthesis, Characterization And Antimicrobial Study of Pd(II) and Pt(II) complexes of 4-methyl-5-Imidazolecarboxaldehyde Thiosem. (2023). ResearchGate.

- Infrared spectrum of benzaldehyde. (n.d.). Doc Brown's Chemistry.

Sources

- 1. keyorganics.net [keyorganics.net]

- 2. This compound - CAS:885273-42-7 - Sunway Pharm Ltd [3wpharm.com]

- 3. 5-Methyl-1,3-oxazole-2-carbaldehyde | C5H5NO2 | CID 22081030 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

2-Methyloxazole-5-carbaldehyde reactivity profile

An In-Depth Technical Guide to the Reactivity Profile of 2-Methyloxazole-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a heterocyclic aldehyde featuring a stable oxazole ring, a scaffold of significant interest in medicinal chemistry and materials science.[1][2] This guide provides an in-depth analysis of its chemical reactivity, focusing on the interplay between the electron-withdrawing nature of the oxazole ring and the electrophilic aldehyde functionality. We will explore key synthetic transformations including oxidation, reduction, and pivotal carbon-carbon bond-forming reactions such as the Wittig olefination, Knoevenagel condensation, and Henry nitroaldol reaction. This document serves as a technical resource, offering field-proven insights, detailed experimental protocols, and mechanistic diagrams to empower researchers in leveraging this versatile building block for the synthesis of complex molecular architectures.

Introduction: The Significance of the Oxazole Scaffold

The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This moiety is a prominent feature in numerous natural products and synthetic compounds exhibiting a wide range of biological activities, including antibiotic, anti-inflammatory, and antimicrobial properties.[1][2] Compounds like Oxaprozin, a non-steroidal anti-inflammatory drug, and Sulfamoxole, a broad-spectrum antibiotic, underscore the pharmaceutical importance of the oxazole core.[1][2]

This compound serves as a key synthetic intermediate. Its aldehyde group is a versatile handle for a multitude of chemical transformations, while the 2-methyl-substituted oxazole body provides a stable, drug-like fragment. Understanding its reactivity is paramount for its effective application in the rational design and synthesis of novel chemical entities.

Physicochemical and Spectroscopic Profile

The fundamental properties of this compound are summarized below. While exhaustive experimental spectra are not publicly cataloged, a theoretical spectroscopic profile can be predicted based on its structure.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 885273-42-7 | [3][4][5] |

| Molecular Formula | C₅H₅NO₂ | [4][5] |

| Molecular Weight | 111.10 g/mol | [3][5] |

| IUPAC Name | 2-methyl-1,3-oxazole-5-carbaldehyde | [3] |

| Purity | Typically ≥95% | [3] |

| LogP | -0.33 | [3] |

Expected Spectroscopic Characteristics:

-

¹H NMR: Key signals would include a sharp singlet for the aldehydic proton (δ 9.5-10.5 ppm), a singlet for the oxazole ring proton (C4-H), and a singlet for the methyl group protons (δ ~2.5 ppm).

-

¹³C NMR: The carbonyl carbon should appear significantly downfield (δ 180-195 ppm). Other signals would correspond to the oxazole ring carbons and the methyl carbon.

-

IR Spectroscopy: A strong, characteristic C=O stretching vibration is expected in the range of 1690-1715 cm⁻¹.

Plausible Synthesis Strategy: The van Leusen Reaction

While various methods exist for oxazole synthesis, the van Leusen oxazole synthesis is a powerful and convergent approach for preparing 5-substituted oxazoles.[6] This reaction involves the condensation of an aldehyde with Tosylmethyl isocyanide (TosMIC) in the presence of a base, typically potassium carbonate.[6] For the synthesis of this compound, a protected acetaldehyde derivative would be required.

Sources

- 1. BJOC - Continuous multistep synthesis of 2-(azidomethyl)oxazoles [beilstein-journals.org]

- 2. Continuous multistep synthesis of 2-(azidomethyl)oxazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. keyorganics.net [keyorganics.net]

- 5. This compound - CAS:885273-42-7 - Sunway Pharm Ltd [3wpharm.com]

- 6. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-Methyloxazole-5-carbaldehyde: Synthesis, Characterization, and Applications in Drug Discovery

Foreword: The Oxazole Scaffold as a Cornerstone in Medicinal Chemistry

The realm of heterocyclic chemistry is foundational to the development of modern therapeutics. Within this vast landscape, the oxazole ring—a five-membered heterocycle containing nitrogen and oxygen—stands out as a "privileged scaffold." This distinction arises from its remarkable versatility in molecular recognition, enabling it to engage with a wide array of biological targets through various non-covalent interactions.[1] The inherent stability of the oxazole core, coupled with its capacity for diverse functionalization, has cemented its role in a multitude of clinically approved drugs spanning antibacterial, antiviral, anti-inflammatory, and anticancer agents.[2][3] This guide focuses on a particularly valuable building block within this chemical class: 2-Methyloxazole-5-carbaldehyde. Its strategic placement of a reactive aldehyde group on the electron-rich oxazole ring makes it a highly sought-after intermediate for medicinal chemists aiming to construct complex molecular architectures with therapeutic potential.

I. Synthesis of this compound: A Tale of Two Strategies

The regioselective introduction of a formyl group onto the 2-methyloxazole core at the C5 position is a key synthetic challenge. The electron-donating methyl group at C2 and the ring oxygen atom activate the oxazole ring towards electrophilic substitution, primarily at the C5 and C4 positions. Two principal and robust methods have emerged for the targeted synthesis of this compound: the Vilsmeier-Haack reaction and directed ortho-metalation followed by formylation.

A. The Vilsmeier-Haack Approach: Electrophilic Formylation

The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich aromatic and heteroaromatic compounds.[4] The reaction employs a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and a chlorinating agent like phosphorus oxychloride (POCl₃). This electrophilic species then attacks the most electron-rich position of the substrate.[2]

Causality of Experimental Choices:

-

Reagent Selection: The choice of DMF and POCl₃ is standard for generating the chloroiminium salt (Vilsmeier reagent), which is a mild yet effective electrophile for formylating activated rings.

-

Solvent: DMF often serves as both a reagent and a solvent, ensuring a high concentration of the reactive species.

-

Temperature Control: The initial formation of the Vilsmeier reagent is exothermic and is therefore conducted at low temperatures (0 °C) to ensure controlled formation and prevent degradation. The subsequent reaction with the oxazole substrate is typically performed at elevated temperatures to overcome the activation energy for the electrophilic substitution.

-

Work-up: The reaction is quenched with an aqueous solution of a mild base, such as sodium acetate, to hydrolyze the intermediate iminium salt to the desired aldehyde and to neutralize the acidic byproducts.

Experimental Protocol: Vilsmeier-Haack Formylation of 2-Methyloxazole

-

Vilsmeier Reagent Preparation: To a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 3 equivalents). Cool the flask to 0 °C in an ice-salt bath. Add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the stirred DMF, maintaining the temperature below 10 °C. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.

-

Reaction with 2-Methyloxazole: Dissolve 2-methyloxazole (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the prepared Vilsmeier reagent at 0 °C.

-

Reaction Progression: After the addition, allow the reaction mixture to warm to room temperature and then heat to 80-90 °C. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

-

Work-up and Isolation: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice with vigorous stirring. Add a saturated aqueous solution of sodium acetate until the mixture is neutral (pH ~7). The crude product may precipitate or can be extracted with an organic solvent such as ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting residue is then purified by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to yield this compound.

Caption: Vilsmeier-Haack synthesis of this compound.

B. Directed Ortho-Metalation: A Regioselective Approach

An alternative strategy involves the deprotonation of the oxazole ring using a strong base, followed by quenching the resulting organometallic species with a formylating agent. The regioselectivity of this deprotonation is directed by the substituents on the ring. In the case of 2-methyloxazole, the C2 position is the most acidic proton. However, careful selection of the base and reaction conditions can favor deprotonation at the C5 position. More commonly, a halogen at the 5-position can be used to direct lithium-halogen exchange, providing a highly regioselective route to the 5-lithiooxazole intermediate.[5]

Causality of Experimental Choices:

-

Starting Material: A 5-halo-2-methyloxazole (e.g., 5-bromo-2-methyloxazole) is an ideal precursor for lithium-halogen exchange.

-

Organolithium Reagent: n-Butyllithium (n-BuLi) is a commonly used strong base for both deprotonation and lithium-halogen exchange reactions.

-

Anhydrous Conditions: Organolithium reagents are extremely sensitive to moisture and protic solvents. Therefore, the reaction must be carried out under strictly anhydrous and inert conditions (e.g., under nitrogen or argon).

-

Low Temperature: These reactions are typically performed at very low temperatures (-78 °C) to prevent side reactions and decomposition of the organolithium intermediates.

-

Formylating Agent: Anhydrous DMF is an excellent electrophile to quench the organolithium species and introduce the formyl group.

Experimental Protocol: Lithiation and Formylation

-

Reaction Setup: Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar and a septum under a positive pressure of an inert gas (e.g., argon).

-

Lithiation: Add a solution of 5-bromo-2-methyloxazole (1 equivalent) in anhydrous tetrahydrofuran (THF) to the flask. Cool the flask to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 equivalents, typically as a solution in hexanes) dropwise via syringe while maintaining the temperature at -78 °C. Stir the resulting mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange.

-

Formylation: Slowly add anhydrous DMF (1.5 equivalents) dropwise to the reaction mixture at -78 °C. After the addition, continue to stir at this temperature for 2-3 hours.

-

Work-up and Isolation: Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature. Extract the product with diethyl ether or ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to afford this compound.

Caption: Synthesis of this compound via lithiation and formylation.

II. Physicochemical and Spectroscopic Characterization

A thorough characterization of this compound is essential for its use in drug development, ensuring its identity and purity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 885273-42-7 | [6] |

| Molecular Formula | C₅H₅NO₂ | [6] |

| Molecular Weight | 111.10 g/mol | [7] |

| Appearance | Off-white to yellow solid | Supplier Data |

| Storage | 2-8 °C, under inert atmosphere | [8] |

Spectroscopic Data:

The structural elucidation of this compound is confirmed through a combination of spectroscopic techniques.

-

¹H Nuclear Magnetic Resonance (NMR): The ¹H NMR spectrum provides information on the number and connectivity of protons in the molecule. For this compound, the following signals are expected:

-

A singlet in the downfield region (δ 9.5-10.0 ppm) corresponding to the aldehydic proton (-CHO).

-

A singlet in the aromatic region (δ 7.5-8.0 ppm) for the proton at the C4 position of the oxazole ring.

-

A singlet in the upfield region (δ 2.5-2.7 ppm) for the three protons of the methyl group (-CH₃) at the C2 position.

-

-

¹³C Nuclear Magnetic Resonance (NMR): The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. Key expected signals include:

-

A signal in the highly downfield region (δ 180-190 ppm) for the carbonyl carbon of the aldehyde.

-

Signals in the aromatic region for the C2, C4, and C5 carbons of the oxazole ring (typically δ 120-165 ppm).

-

An upfield signal (δ 10-20 ppm) for the methyl carbon.

-

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present. Characteristic absorption bands for this compound include:

-

A strong C=O stretching vibration for the aldehyde group around 1680-1700 cm⁻¹.

-

C-H stretching vibrations for the aromatic and methyl groups around 2900-3100 cm⁻¹.

-

C=N and C-O stretching vibrations characteristic of the oxazole ring in the fingerprint region (1000-1600 cm⁻¹).

-

-

Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern. For this compound, the molecular ion peak [M]⁺ would be observed at m/z = 111.

III. Applications in Medicinal Chemistry and Drug Development

This compound is a versatile building block in drug discovery due to the presence of two key reactive sites: the aldehyde functional group and the oxazole ring system.

A. The Aldehyde as a Versatile Handle:

The aldehyde group is a gateway to a vast array of chemical transformations, allowing for the introduction of diverse functionalities and the construction of larger, more complex molecules. Key reactions include:

-

Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form substituted amine derivatives. This is a cornerstone reaction in medicinal chemistry for linking molecular fragments.

-

Wittig and Horner-Wadsworth-Emmons Reactions: Conversion of the aldehyde to alkenes with controlled stereochemistry, enabling the synthesis of compounds with extended conjugation or specific spatial arrangements.

-

Condensation Reactions: Formation of imines, oximes, and hydrazones, which can serve as key intermediates or as bioactive moieties themselves.

-

Oxidation and Reduction: The aldehyde can be easily oxidized to the corresponding carboxylic acid or reduced to a primary alcohol, providing further opportunities for derivatization.

Caption: Reactivity of the aldehyde group in this compound.

B. The Oxazole Core as a Bioactive Scaffold:

The 2-methyloxazole moiety itself contributes significantly to the pharmacological profile of a molecule. It can act as a bioisostere for other functional groups, such as esters or amides, improving metabolic stability and pharmacokinetic properties. The nitrogen and oxygen atoms of the oxazole ring can participate in hydrogen bonding and other non-covalent interactions with biological targets, enhancing binding affinity and selectivity.

While specific examples of marketed drugs derived directly from this compound are not readily found in the public domain, its structural motifs are present in numerous bioactive compounds. For instance, substituted oxazoles are key components of IMPDH inhibitors, which have applications in antiviral and anticancer therapies.[4] The strategic placement of the methyl and aldehyde groups on this particular oxazole makes it an attractive starting point for the synthesis of libraries of compounds for high-throughput screening in various drug discovery programs.

IV. Conclusion

This compound represents a quintessential example of a high-value building block in modern medicinal chemistry. Its synthesis, achievable through robust and scalable methods like the Vilsmeier-Haack reaction or directed metalation, provides access to a versatile scaffold. The presence of a reactive aldehyde group on the privileged oxazole core opens up a multitude of avenues for chemical diversification, enabling the construction of complex molecules with the potential for significant biological activity. As the demand for novel therapeutics continues to grow, the strategic application of such well-characterized and reactive intermediates will undoubtedly remain a cornerstone of successful drug discovery and development programs.

V. References

-

NROChemistry. Vilsmeier-Haack Reaction. Available from: [Link]

-

Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Research J. Pharm. and Tech. 2022, 15 (11), 5291-5299. Available from: [Link]

-

Pattenden, G., et al. Selective lithiation of 2-methyloxazoles. Applications to pivotal bond constructions in the phorboxazole nucleus. Org. Lett. 1999, 1 (1), 87-90. Available from: [Link]

-

Royal Society of Chemistry. Electronic Supplementary Information. Available from: [Link]

-

Organic Chemistry Portal. Formylation - Lithiation. Available from: [Link]

-

Kaur, R., et al. Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. Med. Chem. 2023. Available from: [Link]

-

Carey, J. S., et al. Large-Scale Preparation of 2-Methyloxazole-4-carboxaldehyde. Org. Process Res. Dev. 2008, 12 (1), 73-77. Available from: [Link]

-

Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available from: [Link]

-

MDPI. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Available from: [Link]

-

Schall, A., & Reiser, O. The formylation of arylmetal reagents, most prominently of aryllithium or arylmagnesium compounds. Science of Synthesis, 2006, 25, 335-358. Available from: [Link]

-

MDPI. Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. Available from: [Link]

-

Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available from: [Link]

-

Google Patents. Process for preparing oxazole derivatives. Available from:

-

Google Patents. Method for preparing 5-substituted oxazoles. Available from:

-

ResearchGate. The Synthesis of Some Chiral 2-Aminoalkyloxazole-4-carboxylates from Isoxazol-5(2H)-ones. Available from: [Link]

-

Chemical Science. Divergent total syntheses of pyrroloiminoquinone alkaloids enabled by the development of a Larock/Buchwald–Hartwig annulation/cyclization. Available from: [Link]

-

Frontiers. Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Available from: [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. rsc.org [rsc.org]

- 3. CN101309912A - Oxazole compound and pharmaceutical composition - Google Patents [patents.google.com]

- 4. WO2000073288A1 - Method for preparing 5-substituted oxazoles - Google Patents [patents.google.com]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. keyorganics.net [keyorganics.net]

- 7. This compound - CAS:885273-42-7 - Sunway Pharm Ltd [3wpharm.com]

- 8. chemshuttle.com [chemshuttle.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-Methyloxazole-5-carbaldehyde

Introduction

2-Methyloxazole-5-carbaldehyde is a heterocyclic aldehyde built upon the oxazole core, a five-membered aromatic ring containing one oxygen and one nitrogen atom. This molecule serves as a valuable and versatile building block in synthetic organic chemistry. Its distinct functional groups—the reactive aldehyde and the stable aromatic oxazole ring—make it a key intermediate in the synthesis of more complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. Understanding its fundamental physical and spectroscopic characteristics is paramount for its effective use in research and development, enabling precise reaction control, accurate characterization of products, and ensuring safe laboratory practices. This guide provides a comprehensive overview of these properties for researchers, scientists, and drug development professionals.

Section 1: Core Physicochemical Characteristics

The physical properties of a compound dictate its behavior under various experimental conditions, influencing choices of solvents, reaction temperatures, and purification methods. While some experimental data for this compound is not widely published, its key properties can be consolidated from supplier data and computational predictions.

Table 1: Summary of Physicochemical Data for this compound

| Property | Value | Source(s) |

| IUPAC Name | 2-methyl-1,3-oxazole-5-carbaldehyde | N/A |

| CAS Number | 885273-42-7 | [1][2] |

| Molecular Formula | C₅H₅NO₂ | [1][2] |

| Molecular Weight | 111.10 g/mol | [2] |

| Appearance | Solid (Expected) | Inferred from storage recommendations[2] |

| Melting Point | Data not available | [3] |

| Boiling Point | Data not available | [3] |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, Chloroform). | Inferred from structure & LogP |

| LogP (Octanol/Water) | -0.329 (Computed) | N/A |

-

Causality Behind Properties: The presence of a polar aldehyde group and heteroatoms (N, O) in the aromatic ring contributes to a negative LogP value, suggesting a degree of hydrophilicity. However, its primary solubility lies in polar organic solvents, which can effectively solvate the molecule. The lack of readily available melting and boiling point data is common for specialized reagents and underscores the importance of careful handling and characterization upon receipt.

Section 2: Spectroscopic Profile for Structural Verification

Spectroscopic analysis is the cornerstone of chemical identification. The following sections detail the expected spectral characteristics of this compound, providing a reliable fingerprint for its verification.

NMR spectroscopy provides detailed information about the molecular structure by probing the magnetic environments of atomic nuclei.

-

¹H NMR (Proton NMR): The proton spectrum is expected to be simple and diagnostic.

-

Aldehyde Proton (H-C=O): A highly deshielded singlet is predicted in the δ 9.5 - 10.5 ppm range. This downfield shift is characteristic of aldehyde protons and is a key identifier.[4]

-

Oxazole Ring Proton (at C4): A singlet is expected around δ 7.8 - 8.5 ppm . Its position is influenced by the electron-withdrawing effect of the adjacent aldehyde group.[5][6]

-

Methyl Protons (-CH₃): A singlet corresponding to the three methyl protons is anticipated around δ 2.5 - 2.8 ppm .[5]

-

-

¹³C NMR (Carbon-13 NMR): The carbon spectrum complements the proton data, confirming the carbon skeleton.[7]

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.

-

Key Diagnostic Peaks:

-

C=O Stretch (Aldehyde): A strong, sharp absorption band is expected between 1685 - 1710 cm⁻¹ . Conjugation with the oxazole ring lowers this frequency from that of a typical saturated aldehyde.[4][12]

-

C-H Stretch (Aldehyde): Two characteristic, weaker bands are anticipated near 2720 cm⁻¹ and 2820 cm⁻¹ . The 2720 cm⁻¹ peak is particularly diagnostic as few other absorptions appear in this region.[12][13]

-

C=N Stretch (Oxazole Ring): A medium to strong band around 1600 - 1650 cm⁻¹ .

-

C-O-C Stretch (Oxazole Ring): Absorptions in the fingerprint region, typically around 1050 - 1150 cm⁻¹ .

-

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues.

-

Molecular Ion (M⁺): The exact mass is calculated to be 111.0320 g/mol for the molecular formula C₅H₅NO₂.[14] A prominent peak at m/z = 111 is expected in the mass spectrum.

-

Key Fragmentation Patterns:

-

Loss of CO: A fragment corresponding to [M-28]⁺ from the loss of the carbonyl group.

-

Loss of H: A fragment at [M-1]⁺ is common for aldehydes.

-

Section 3: Safety, Handling, and Storage

Adherence to safety protocols is non-negotiable. This compound is classified with the GHS07 pictogram, indicating it is an irritant and harmful.

-

Hazard Statements:

-

Precautionary Measures & PPE:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[15]

-

Personal Protective Equipment (PPE): Wear protective gloves (nitrile or neoprene), safety goggles with side-shields, and a lab coat.[16] If dust is generated, a dust mask (e.g., N95) is recommended.

-

Handling: Avoid breathing dust, fumes, or vapors.[15] Wash hands thoroughly after handling and do not eat, drink, or smoke in the work area.[17]

-

-

Storage:

Section 4: Experimental Protocol for ¹H NMR Characterization

This protocol outlines a self-validating workflow for obtaining a high-quality ¹H NMR spectrum, ensuring accurate structural confirmation.

Objective: To acquire a publication-quality ¹H NMR spectrum of this compound.

Methodology Workflow Diagram:

Caption: Workflow for ¹H NMR Spectrum Acquisition.

Step-by-Step Protocol:

-

Sample Preparation:

-

Rationale: Accurate mass and volume are critical for potential concentration calculations and ensure sufficient signal.

-

Accurately weigh 5-10 mg of this compound and transfer it to a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing a reference standard like tetramethylsilane (TMS).

-

Vortex the vial until the sample is fully dissolved. Transfer the solution to a clean 5 mm NMR tube.

-

-

Instrument Setup & Data Acquisition:

-

Rationale: Locking and shimming are crucial for achieving high-resolution spectra with sharp, well-defined peaks.

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent. This step compensates for any magnetic field drift.

-

Shim the magnetic field to optimize its homogeneity. This is an iterative process to minimize peak broadening and distortion.

-

Set acquisition parameters. A standard experiment may involve 16 scans, a relaxation delay of 1 second, and a spectral width covering -2 to 12 ppm.

-

-

Data Processing:

-

Rationale: Proper processing ensures the final spectrum is an accurate representation of the data.

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) signal.

-

Manually correct the phase of the spectrum to ensure all peaks are in positive, symmetrical absorption mode.

-

Apply a baseline correction to ensure the baseline is flat and at zero intensity.

-

Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

-

Integrate the area under each peak. The relative integral values should correspond to the number of protons giving rise to each signal (e.g., a 1:1:3 ratio for the aldehyde, oxazole, and methyl protons, respectively). This integration step serves as an internal validation of the peak assignments.

-

Section 5: Molecular Structure Visualization

A clear visual representation of the molecule is essential for understanding its chemical reactivity and properties.

Caption: 2D Structure of this compound.

References

- Hiemstra, H., Houwing, H. A., Possel, O., & van Leusen, A. M. (1979). Carbon-13 nuclear magnetic resonance spectra of oxazoles. Canadian Journal of Chemistry, 57(23), 3168-3170.

- Bucharov, S. V., et al. (1989). 13C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Química Nova.

- SpectraBase. (n.d.). Oxazole 13C NMR Spectrum. Wiley SpectraBase.

- Abraham, R. J., & Siverns, T. M. (1972). 1H chemical shifts in NMR, part 18. Ring currents and π-electron effects in hetero-aromatics. Tetrahedron, 28(12), 3015-3024.

- LibreTexts Chemistry. (2021). 19.14: Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts.

- Bruzguliene, J., et al. (2022). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry.

- University of Calgary. (n.d.). IR Spectroscopy Tutorial: Aldehydes. University of Calgary Chemistry.

- Fernández, G. (n.d.). IR spectrum: Aldehydes. Química Orgánica.

- ChemBK. (2024). 2-Methyloxazole-4-carbaldehyde. ChemBK.

- Smith, B. C. (2017). The C=O Bond, Part II: Aldehydes. Spectroscopy Online.

- Oregon State University. (n.d.). 13C NMR Chemical Shifts. Oregon State University Chemistry.

- SpectraBase. (n.d.). Oxazole 1H NMR Spectrum. Wiley SpectraBase.

- LibreTexts Chemistry. (2023). 19.14: Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts.

- PubChem. (n.d.). 5-Methyl-1,3-oxazole-2-carbaldehyde. National Center for Biotechnology Information.

- PubChem. (n.d.). 2-Methyl-1,3-thiazole-5-carbaldehyde. National Center for Biotechnology Information.

- National Chemical Laboratory. (n.d.). NMR Studies on Five Membered 1,2,3/1,2,4- Triazoles and their Hybrid Systems. NCL.

- PubChem. (n.d.). 5-Methyl-1,2-oxazole-3-carbaldehyde. National Center for Biotechnology Information.

Sources

- 1. keyorganics.net [keyorganics.net]

- 2. This compound - CAS:885273-42-7 - Sunway Pharm Ltd [3wpharm.com]

- 3. This compound - Safety Data Sheet [chemicalbook.com]

- 4. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. modgraph.co.uk [modgraph.co.uk]

- 6. Oxazole(288-42-6) 1H NMR [m.chemicalbook.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. research.rug.nl [research.rug.nl]

- 9. spectrabase.com [spectrabase.com]

- 10. scispace.com [scispace.com]

- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. spectroscopyonline.com [spectroscopyonline.com]

- 14. 5-Methyl-1,3-oxazole-2-carbaldehyde | C5H5NO2 | CID 22081030 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. chemscene.com [chemscene.com]

- 16. fishersci.com [fishersci.com]

- 17. fishersci.com [fishersci.com]

- 18. 2-Methyloxazole-4-carbaldehyde CAS#: 113732-84-6 [m.chemicalbook.com]

electrophilic substitution on 2-methyloxazole ring

An In-Depth Technical Guide to the Electrophilic Substitution on the 2-Methyloxazole Ring

Foreword